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Compound of Interest

Compound Name: 2,3'-Dichloroacetophenone

Cat. No.: B1581386 Get Quote

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction
2,3'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a key intermediate

in the synthesis of various organic compounds, particularly in the field of drug discovery and

development. Its utility as a precursor for pharmacologically active molecules, including kinase

inhibitors, makes a thorough understanding of its properties and synthesis crucial for

researchers. This technical guide provides a comprehensive overview of 2,3'-
Dichloroacetophenone, focusing on its correct identification, physicochemical properties,

analytical characterization, and detailed synthesis protocols.

A notable point of clarification is the nomenclature and the associated CAS number. The name

"2,3'-Dichloroacetophenone" can be ambiguous. This guide will focus on 1-(2,3-

Dichlorophenyl)ethanone (CAS Number: 56041-57-7), where both chlorine atoms are

substituted on the phenyl ring. It is important to distinguish this from its isomer, 2-Chloro-1-(3-

chlorophenyl)ethanone (CAS Number: 21886-56-6), where one chlorine is on the acetyl group

and the other is on the phenyl ring. This guide will primarily detail the former, with a brief

comparative mention of the latter.

Core Identification and Properties
1-(2,3-Dichlorophenyl)ethanone is the compound most accurately corresponding to the

common nomenclature of 2,3-Dichloroacetophenone.
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Identifier Value Reference

CAS Number 56041-57-7 [1][2]

Molecular Formula C₈H₆Cl₂O [1]

Molecular Weight 189.04 g/mol [1]

IUPAC Name
1-(2,3-

dichlorophenyl)ethanone
[3]

Synonyms
2',3'-Dichloroacetophenone, 1-

acetyl-2,3-dichlorobenzene
[1][3]

Physicochemical Data
Property Value Reference

Melting Point 125-127 °C [4]

Boiling Point 247.3 °C at 760 mmHg [5]

Density 1.293 g/cm³

Flash Point 101.3 °C [5]

Form Solid [1]

Color Colorless to pale yellow [2]

Solubility
Slightly soluble in Chloroform

and Ethyl Acetate
[1]

Spectral and Analytical Characterization
Accurate identification and purity assessment are critical in chemical synthesis. Below are the

expected spectral data and a general analytical method for 1-(2,3-Dichlorophenyl)ethanone.

Spectroscopic Data
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Technique Key Features

¹H NMR

Expected signals for an aromatic ABC system

and a methyl singlet. The aromatic protons

would be downfield (approx. 7.0-7.8 ppm) and

the methyl protons would be a singlet upfield

(approx. 2.5 ppm).

¹³C NMR

Expected signals for a carbonyl carbon (approx.

195-205 ppm), aromatic carbons (approx. 120-

140 ppm), and a methyl carbon (approx. 25-30

ppm).

IR Spectroscopy

A strong absorption band characteristic of a

carbonyl (C=O) stretch is expected around

1680-1700 cm⁻¹. Aromatic C-H and C=C

stretching bands are also anticipated.

Mass Spectrometry

The mass spectrum would show a molecular ion

peak (M⁺) at m/z 188, with characteristic

isotopic peaks for the two chlorine atoms (M+2

and M+4).

Analytical Protocols
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 1-(2,3-Dichlorophenyl)ethanone.
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Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 254 nm

Injection Volume 10 µL

This method can be adapted and validated for the quantitative determination of purity and for

monitoring reaction progress.

Experimental Protocols: Synthesis
Two primary methods for the synthesis of 1-(2,3-Dichlorophenyl)ethanone are the Friedel-

Crafts acylation and a method involving organolithium reagents.

Method 1: Friedel-Crafts Acylation
This is a classic and widely used method for the acylation of aromatic compounds.

Reaction:

1,2-Dichlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such

as aluminum chloride (AlCl₃), to yield 1-(2,3-Dichlorophenyl)ethanone.

Detailed Protocol:

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is

charged with anhydrous aluminum chloride (1.1 equivalents) and a solvent such as

dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

Addition of Reactants: 1,2-Dichlorobenzene (1.0 equivalent) is added to the flask. The

mixture is cooled in an ice bath.
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Acylation: Acetyl chloride (1.05 equivalents) is added dropwise from the dropping funnel

while maintaining the temperature below 10 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux (typically 40-50 °C) for 2-4 hours, or until the reaction

is complete as monitored by TLC or HPLC.

Workup: The reaction mixture is cooled to room temperature and then carefully poured onto

a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum

chloride complex.

Extraction: The organic layer is separated, and the aqueous layer is extracted with

dichloromethane. The combined organic layers are washed with water, a saturated sodium

bicarbonate solution, and finally with brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product can be purified by

recrystallization or column chromatography.

Method 2: Synthesis via Organolithium Intermediate
This method offers an alternative route to the desired product.[1]

Reaction:

1,2-Dichlorobenzene is first lithiated using butyl lithium, followed by quenching with acetic

anhydride.[1]

Detailed Protocol:

Setup: A flame-dried, three-necked round-bottom flask is charged with 1,2-dichlorobenzene

(1.05 equivalents) and dry tetrahydrofuran (THF) under a nitrogen atmosphere. The solution

is cooled to -70 °C.[1]

Lithiating: A solution of n-butyl lithium in hexanes (1.0 equivalent) is added dropwise while

maintaining the temperature at -70 °C. The mixture is stirred at this temperature for 1 hour.[1]
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Acylation: In a separate flask, acetic anhydride (4.0 equivalents) is dissolved in dry THF. The

previously prepared lithium reagent solution is then transferred to this acetic anhydride

solution via a cannula at -70 °C.[1]

Reaction: The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to

room temperature overnight.[1]

Workup: The reaction is quenched by pouring it into ice water. The aqueous phase is

extracted with ether.[1]

Purification: The combined organic phases are washed sequentially with water, saturated

sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous

magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude

product. Further purification can be achieved through vacuum distillation.[1]

Role in Drug Development and Signaling Pathways
1-(2,3-Dichlorophenyl)ethanone is a valuable building block in the synthesis of kinase

inhibitors, which are a major class of therapeutic agents, particularly in oncology. It has been

used as a reagent in the synthesis of benzothiazepinones as novel non-ATP competitive

inhibitors of glycogen synthase kinase-3β (GSK-3β) and in the synthesis of benzimidazolyl

pyridinones as insulin-like growth factor I (IGF-1R) kinase inhibitors.[1]

Glycogen Synthase Kinase-3β (GSK-3β) Signaling
Pathway
GSK-3β is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its

activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue by kinases such

as Akt. In the canonical Wnt signaling pathway, the absence of Wnt ligand leads to a

"destruction complex" containing GSK-3β, which phosphorylates β-catenin, targeting it for

ubiquitination and degradation. Wnt signaling inhibits this complex, allowing β-catenin to

accumulate and translocate to the nucleus to regulate gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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